(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427379-82-5
VCID: VC3025624
InChI: InChI=1S/C9H12N2O.ClH/c12-6-9-10-5-7-3-1-2-4-8(7)11-9;/h5,12H,1-4,6H2;1H
SMILES: C1CCC2=NC(=NC=C2C1)CO.Cl
Molecular Formula: C9H13ClN2O
Molecular Weight: 200.66 g/mol

(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride

CAS No.: 1427379-82-5

VCID: VC3025624

Molecular Formula: C9H13ClN2O

Molecular Weight: 200.66 g/mol

* For research use only. Not for human or veterinary use.

(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride - 1427379-82-5

Description

(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride is a chemical compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a tetrahydroquinazoline structure, which is a fused bicyclic system containing both a quinazoline and a saturated piperidine-like moiety. The presence of a hydroxymethyl group attached to the nitrogen at position 2 of the quinazoline ring enhances its solubility and bioactivity.

Synthesis of (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol Hydrochloride

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors such as guanidine derivatives with aldehydes or ketones. The reaction conditions often include mild temperatures and solvents like dimethylformamide (DMF). The formation of this compound may also involve subsequent reactions to introduce the hydroxymethyl group.

Synthesis MethodReagentsConditionsYield
CyclocondensationGuanidine derivatives, aldehydes/ketonesMild temperature, DMFVariable

Biological Activities and Applications

(5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride exhibits significant biological activities, particularly as an inhibitor against various enzymes related to tuberculosis, such as dihydrofolate reductase and pantothenate kinase. Additionally, derivatives of tetrahydroquinazolines have shown antidiabetic properties through their inhibitory effects on α- and β-glucosidases.

Biological ActivityTarget EnzymesPotential Applications
AntitubercularDihydrofolate reductase, pantothenate kinaseTreatment of tuberculosis
Antidiabeticα- and β-glucosidasesManagement of diabetes

Research Findings and Future Directions

Molecular docking studies suggest that (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride binds effectively to critical enzymes in pathogenic bacteria, indicating its potential as a lead compound for drug development against multidrug-resistant strains of tuberculosis. Further research is needed to explore its interactions with glucose-metabolizing enzymes for diabetes management.

Given the limited availability of specific data from reliable sources, further investigation into the detailed chemical properties and comprehensive biological activities of (5,6,7,8-tetrahydroquinazolin-2-yl)methanol hydrochloride is recommended. This would involve exploring its synthesis methods, biological targets, and potential therapeutic applications in more depth.

CAS No. 1427379-82-5
Product Name (5,6,7,8-Tetrahydroquinazolin-2-yl)methanol hydrochloride
Molecular Formula C9H13ClN2O
Molecular Weight 200.66 g/mol
IUPAC Name 5,6,7,8-tetrahydroquinazolin-2-ylmethanol;hydrochloride
Standard InChI InChI=1S/C9H12N2O.ClH/c12-6-9-10-5-7-3-1-2-4-8(7)11-9;/h5,12H,1-4,6H2;1H
Standard InChIKey DBIFVNUSJQMORY-UHFFFAOYSA-N
SMILES C1CCC2=NC(=NC=C2C1)CO.Cl
Canonical SMILES C1CCC2=NC(=NC=C2C1)CO.Cl
PubChem Compound 71757787
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator